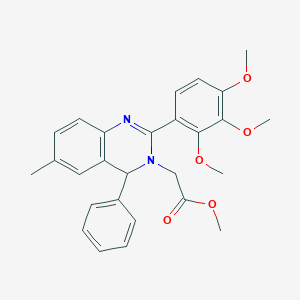

methyl 2-(6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)quinazolin-3(4H)-yl)acetate

Description

Methyl 2-(6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)quinazolin-3(4H)-yl)acetate is a quinazolinone derivative characterized by a poly-substituted aromatic framework. Its core structure includes:

- A quinazolin-4(3H)-one backbone.

- 6-Methyl and 4-phenyl substituents on the quinazolinone ring.

- A 2,3,4-trimethoxyphenyl group at the 2-position, introducing steric bulk and electron-donating methoxy groups.

- A methyl acetate moiety linked via a methylene bridge to the nitrogen at position 2.

This compound is of interest due to the combined effects of its substituents, which may enhance biological activity, solubility, and binding affinity in therapeutic applications .

Properties

IUPAC Name |

methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-4H-quinazolin-3-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O5/c1-17-11-13-21-20(15-17)24(18-9-7-6-8-10-18)29(16-23(30)32-3)27(28-21)19-12-14-22(31-2)26(34-5)25(19)33-4/h6-15,24H,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSILCTWHCQBZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N(C2C3=CC=CC=C3)CC(=O)OC)C4=C(C(=C(C=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)quinazolin-3(4H)-yl)acetate is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, including anticancer, antimicrobial, and anticonvulsant effects.

Structure and Synthesis

The compound features a complex structure characterized by a quinazoline core substituted with various functional groups. The synthesis typically involves multi-step organic reactions that yield high-purity derivatives suitable for biological testing. The detailed synthesis pathways can be found in various studies focusing on quinazoline derivatives .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic effects of quinazoline derivatives, compounds similar to this compound were tested using the MTT assay. The results demonstrated that these compounds effectively inhibited cell proliferation in several cancer types:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A1 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives are well-documented. This compound has shown moderate activity against various bacterial strains.

Evaluation of Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antibacterial effects comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values indicate potential use in treating infections caused by resistant strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents .

Anticonvulsant Activity

Quinazoline derivatives have also been investigated for their anticonvulsant properties. The biological activity of this compound was assessed in animal models.

Findings from Anticonvulsant Studies

In studies involving various quinazoline derivatives, significant anticonvulsant activity was observed:

| Compound | Model Used | Activity Level |

|---|---|---|

| Compound A | Maximal Electroshock Seizure Model | Significant |

| Compound B | PTZ-Induced Seizure Model | Moderate |

These findings suggest that this compound could be effective in managing seizure disorders and warrants further investigation .

Scientific Research Applications

Anticonvulsant Activity

Quinazoline derivatives have been studied for their potential anticonvulsant properties. Research indicates that certain quinazoline compounds exhibit significant anticonvulsant activity compared to standard medications like diazepam. For instance, studies have shown that modifications in the structure of quinazoline derivatives can enhance their anticonvulsant effects, with specific substitutions leading to increased efficacy .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of quinazoline derivatives, including methyl 2-(6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)quinazolin-3(4H)-yl)acetate. These compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Inhibition of Monoamine Oxidase (MAO)

The compound has also been evaluated for its ability to inhibit monoamine oxidase enzymes, which play a critical role in the metabolism of neurotransmitters. Inhibitors of MAO are significant in treating depression and other neurological disorders. Studies suggest that quinazoline derivatives can exhibit selective inhibition of MAO-A and MAO-B isoforms, making them potential candidates for further development as antidepressants .

Anti-inflammatory and Antiglycating Properties

Research has indicated that certain quinazoline derivatives possess anti-inflammatory and antiglycating properties, which are beneficial in conditions such as diabetes and cardiovascular diseases. These compounds can mitigate inflammation and oxidative stress, contributing to their therapeutic potential in managing chronic diseases .

Urease Inhibition

Another area of interest is the urease inhibitory activity of quinazoline derivatives. Urease inhibitors are crucial in treating infections caused by urease-producing bacteria, such as Helicobacter pylori. Studies have shown that modifications to the quinazoline structure can enhance urease inhibition, providing a pathway for developing new antimicrobial agents .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- The target compound distinguishes itself through its 2,3,4-trimethoxyphenyl group, which provides enhanced electron-donating capacity and steric hindrance compared to mono-methoxy or halogenated analogues .

- Thioether-linked derivatives (e.g., ) exhibit distinct reactivity profiles due to sulfur's nucleophilicity, whereas the target compound’s ester linkage may improve metabolic stability .

Key Observations :

- The target compound’s synthesis likely follows traditional alkylation methods (e.g., using K₂CO₃ and chloroacetate esters), whereas newer analogues employ green chemistry (e.g., DES with microwaves) .

- Halogenated derivatives (e.g., ) require precise stoichiometry to avoid byproducts, whereas sulfur-containing analogues benefit from thiol reactivity .

Physicochemical Properties

Key Observations :

Q & A

Basic: What are the established synthetic routes for this quinazoline derivative?

Methodological Answer:

The synthesis of quinazoline derivatives typically involves multi-step reactions. Key steps include:

Core Quinazoline Formation : React anthranilic acid derivatives with carbonyl sources (e.g., urea or thiourea) under acidic or basic conditions to form the quinazolin-4(3H)-one scaffold .

S-Alkylation : Introduce the methyl acetate moiety via alkylation of a 2-mercaptoquinazolin-4-one intermediate. For example, reacting 2-mercapto-3-arylquinazolin-4(3H)-one with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) in DMF or using green solvents like deep eutectic solvents (DES) .

Microwave-Assisted Optimization : Microwave irradiation can enhance reaction efficiency, reducing time from hours to minutes and improving yields (e.g., 59% yield achieved in a two-step microwave protocol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.